Otenabant hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

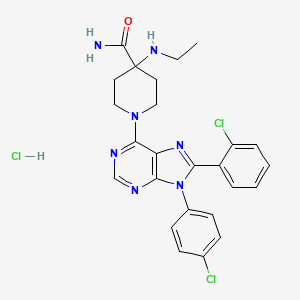

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYUQCJBZGQHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26Cl3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919439 | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686347-12-6, 919516-56-6 | |

| Record name | 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686347-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otenabant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTENABANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

otenabant hydrochloride as a selective CB1 antagonist

An In-Depth Technical Guide to Otenabant (B1677804) Hydrochloride: A Selective CB1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenabant hydrochloride (CP-945,598) is a potent and highly selective competitive antagonist of the Cannabinoid Receptor 1 (CB1). Developed by Pfizer, it reached Phase III clinical trials for the treatment of obesity before its development was discontinued. This document provides a comprehensive technical overview of otenabant, including its mechanism of action, pharmacological profile, key experimental methodologies, and the context of its clinical development. All quantitative data are summarized in structured tables, and relevant pathways and workflows are visualized using diagrams.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a critical regulator of numerous physiological processes, including appetite, energy metabolism, and mood.[1] The CB1 receptor, densely expressed in the central nervous system (CNS) and also present in peripheral tissues, is a key component of this system.[2][3][4] Activation of the CB1 receptor is known to stimulate appetite, making it a prime target for anti-obesity therapies.[1]

Otenabant (CP-945,598) was developed as a second-generation CB1 receptor antagonist, following the first-in-class drug rimonabant.[5][6] It was designed to decrease food intake and promote weight loss by blocking the signaling of endogenous cannabinoids.[7][8][9] Despite showing efficacy in preclinical and clinical trials, its development was halted in 2008. This decision was part of a broader cessation of clinical trials for all CB1 receptor antagonists due to concerns over psychiatric side effects, including anxiety, depression, and suicidal ideation, which emerged as a class-wide issue.[5][10][11][12]

This guide serves as a technical resource, detailing the scientific foundation of otenabant as a selective CB1 antagonist.

Mechanism of Action

Otenabant functions as a selective antagonist at the CB1 receptor.[7][9] CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.[2][3][13][14]

Normal CB1 Receptor Signaling:

-

Activation: Endogenous cannabinoids (like anandamide (B1667382) or 2-AG) or exogenous agonists bind to the CB1 receptor.

-

G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

-

Downstream Effects: The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This pathway, along with signaling through Gβγ subunits, modulates various downstream effectors, including the activation of mitogen-activated protein kinase (MAPK) pathways and the regulation of ion channels (e.g., inhibition of Ca2+ channels and activation of K+ channels).[2][3][13][14]

Action of Otenabant: Otenabant competitively binds to the CB1 receptor, preventing endogenous or exogenous agonists from activating it. This blockade inhibits the downstream signaling cascade, thereby preventing the physiological effects associated with CB1 receptor activation, such as increased appetite.[9]

Pharmacological Profile

Otenabant is characterized by its high affinity and selectivity for the CB1 receptor over the CB2 receptor. Its pharmacological properties have been determined through a series of in vitro and in vivo studies.

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the key quantitative metrics for otenabant.

Table 1: Receptor Binding Affinity (Ki)

| Receptor Target | Species | Ki (nM) | Selectivity (CB2/CB1) | Reference |

|---|---|---|---|---|

| CB1 | Human | 0.7 | ~10,857-fold | [7][8][9][15] |

| CB1 | Rat | 2.8 | N/A | [7][15] |

| CB2 | Human | 7600 | N/A |[7][8][9] |

Table 2: In Vitro Functional Antagonist Potency

| Assay Type | Receptor Target | Ki (nM) | Reference |

|---|

| Functional Assay | Human CB1 | 0.2 |[6][9] |

In Vivo Efficacy

Preclinical studies in animal models demonstrated otenabant's effectiveness in modulating CB1-mediated behaviors and metabolic parameters.

Table 3: In Vivo Effects in Animal Models

| Model | Species | Dose | Effect | Reference |

|---|---|---|---|---|

| Agonist Challenge | Rodent | Not specified | Reverses CB1 agonist-induced hypo-locomotion, hypothermia, analgesia, and catalepsy. | [7][8][9] |

| Acute Food Intake | Rodent | Dose-dependent | Anorectic activity (reduces food intake) in fast-induced re-feeding and nocturnal feeding models. | [7][8][9][16] |

| Energy Expenditure | Rat | Not specified | Acutely stimulates energy expenditure and increases fat oxidation (decreased respiratory quotient). | [7][8][9] |

| Diet-Induced Obesity | Mouse | 10 mg/kg (p.o.) for 10 days | Promoted a 9% vehicle-adjusted weight loss. |[6][7][8][9] |

Key Experimental Protocols

The characterization of otenabant relies on standard pharmacological assays. Detailed below are the typical methodologies for determining its binding affinity and functional antagonism.

Radioligand Binding Assay (for Ki determination)

This assay quantifies the affinity of a test compound (otenabant) by measuring its ability to displace a known radiolabeled ligand from the CB1 receptor.[17][18][19]

Methodology:

-

Membrane Preparation:

-

Cell membranes from cell lines recombinantly expressing the human CB1 receptor (e.g., HEK-293 or CHO cells) or brain tissue homogenates are prepared.[20][21]

-

Tissue or cells are homogenized in an ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[21]

-

Protein concentration is determined using a standard method like the BCA assay.[21]

-

-

Assay Setup (96-well plate format):

-

Total Binding: Wells contain membrane preparation, a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP-55,940), and binding buffer.[20]

-

Non-specific Binding: Wells contain the same components as total binding, plus a high concentration of an unlabeled CB1 agonist/antagonist to saturate the receptors.[20]

-

Competition Binding: Wells contain membrane preparation, radioligand, and serial dilutions of the test compound (otenabant).

-

-

Incubation: The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.[20][21]

-

Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.[20][21]

-

Washing: Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[20][21]

-

Detection: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of otenabant that inhibits 50% of specific binding) is determined by non-linear regression.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[20]

-

[³⁵S]GTPγS Binding Assay (for Functional Antagonism)

This functional assay measures the activation of G-proteins coupled to a receptor.[22] Antagonists are assessed by their ability to inhibit agonist-stimulated G-protein activation. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to activated Gα subunits, and its accumulation is measured.[22][23]

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes expressing CB1 receptors are prepared.

-

Assay Setup (96-well plate format):

-

Wells are prepared in an assay buffer containing GDP (essential for detecting agonist stimulation).[24]

-

Varying concentrations of the antagonist (otenabant) are added to the wells.

-

A fixed, sub-maximal concentration of a CB1 agonist (e.g., CP-55,940) is added to stimulate the receptor.

-

The reaction is initiated by adding [³⁵S]GTPγS.

-

-

Incubation: The plate is incubated (e.g., 60-90 minutes at 37°C) with gentle agitation.[24]

-

Termination & Filtration: The reaction is stopped by rapid filtration, similar to the binding assay.

-

Detection: Radioactivity bound to the filters is quantified by a scintillation counter.

-

Data Analysis:

-

The ability of otenabant to inhibit the agonist-stimulated [³⁵S]GTPγS binding is plotted against its concentration.

-

The IC50 is determined, and the functional antagonist constant (Ki or Kb) is calculated using an appropriate pharmacological equation (e.g., the Gaddum equation).

-

References

- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 5. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The future of endocannabinoid-oriented clinical research after CB1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 15. selleckchem.com [selleckchem.com]

- 16. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. benchchem.com [benchchem.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. egrove.olemiss.edu [egrove.olemiss.edu]

otenabant hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenabant (B1677804) hydrochloride (CP-945,598 hydrochloride) is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1). Developed by Pfizer, it was investigated for the treatment of obesity. As a second-generation CB1 receptor antagonist, otenabant was designed to offer an improved safety and tolerability profile over the first-generation antagonist, rimonabant. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and key experimental protocols related to otenabant hydrochloride. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

Otenabant is a purine (B94841) derivative with a complex chemical structure that contributes to its high affinity and selectivity for the CB1 receptor.

Chemical Structure:

-

IUPAC Name: 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide hydrochloride[1]

-

Chemical Formula: C₂₅H₂₆Cl₃N₇O[1]

-

Molecular Weight: 546.88 g/mol [2]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 686347-12-6[1] |

| PubChem CID | 16223963 |

| InChI Key | KPYUQCJBZGQHPL-UHFFFAOYSA-N |

| SMILES | CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl |

Physicochemical Properties:

| Property | Value | Source |

| Appearance | Solid powder | [1] |

| Melting Point | Not available | |

| pKa | Not available | |

| Solubility | Soluble in DMSO. Insoluble in water and ethanol. | [3] |

| Storage and Stability | Store lyophilized at -20°C, keep desiccated. Stable for 36 months in lyophilized form. In solution, store at -20°C and use within 1 month. | [3] |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective antagonist of the CB1 receptor. The endocannabinoid system, through the CB1 receptor, plays a significant role in regulating appetite, energy balance, and reward pathways.[4][5] By blocking the CB1 receptor, otenabant disrupts these signaling cascades, leading to its observed pharmacological effects.

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[5] Activation of the CB1 receptor by endocannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) or synthetic agonists leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Furthermore, CB1 receptor activation modulates ion channels, leading to the inhibition of presynaptic N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[5] This cascade of events ultimately results in the modulation of neurotransmitter release.

Otenabant, as a CB1 receptor antagonist, binds to the receptor but does not elicit a functional response. Instead, it blocks the binding of endogenous and exogenous agonists, thereby preventing the initiation of the downstream signaling cascade.[4] This antagonism leads to a reduction in food intake and an increase in energy expenditure.[1]

Figure 1: Simplified signaling pathway of the CB1 receptor and the antagonistic action of this compound.

Pharmacological Properties

In-Vitro Pharmacology

Otenabant demonstrates high affinity and selectivity for the human CB1 receptor in various in-vitro assays.

| Parameter | Species | Value | Assay Type |

| Ki | Human | 0.7 nM | CB1 Receptor Binding |

| Ki (functional) | Human | 0.12 nM | Functional Assay |

| Ki | Human | 7600 nM | CB2 Receptor Binding |

| Selectivity | Human | >10,000-fold for CB1 over CB2 |

Data compiled from multiple sources.[1]

In-Vivo Pharmacology & Pharmacokinetics

Preclinical studies in animal models have demonstrated the efficacy of otenabant in reducing food intake and body weight.

| Parameter | Species | Value/Observation |

| Effect on Food Intake | Rodents | Dose-dependent reduction in food intake. |

| Effect on Energy Expenditure | Rodents | Increased energy expenditure and fat oxidation. |

| Microsomal Clearance | - | Moderate unbound microsomal clearance. |

| CNS Penetration | - | Adequate CNS penetration. |

Detailed pharmacokinetic parameters such as half-life, volume of distribution, and bioavailability are not consistently reported in publicly available literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

CB1 Receptor Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of a compound to the CB1 receptor.

Figure 2: Workflow for a CB1 receptor radioligand binding assay.

Methodology:

-

Membrane Preparation: CB1 receptor-containing membranes are prepared from either brain tissue (e.g., rat or mouse) or cultured cells overexpressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells). Tissues or cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).[6]

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Total Binding: Wells contain the membrane preparation and a radiolabeled CB1 agonist (e.g., [³H]-CP55,940) at a concentration near its dissociation constant (Kd).

-

Non-specific Binding: In addition to the components for total binding, these wells contain a high concentration of an unlabeled CB1 ligand to saturate the receptors and determine the amount of non-specific binding of the radioligand.

-

Competition Binding: These wells contain the membrane preparation, the radioligand, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[6]

-

Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition binding wells are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC₅₀ (the concentration of otenabant that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

GTPγ[³⁵S] Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes expressing the CB1 receptor are prepared.

-

Assay Buffer: The assay buffer typically contains Tris-HCl, MgCl₂, EDTA, NaCl, and GDP.

-

Assay Procedure:

-

In a 96-well plate, add the CB1 receptor membranes, varying concentrations of this compound, and a CB1 receptor agonist (to stimulate G-protein activation).

-

Initiate the reaction by adding GTPγ[³⁵S], a non-hydrolyzable analog of GTP.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound GTPγ[³⁵S] by scintillation counting.

-

-

Data Analysis: The ability of otenabant to antagonize the agonist-stimulated GTPγ[³⁵S] binding is determined. The data is analyzed to calculate the functional Ki value.

In-Vivo Rodent Food Intake and Energy Expenditure Study

This protocol outlines a general procedure to assess the effects of otenabant on feeding behavior and metabolism in rodents.

References

- 1. This compound |CAS:686347-12-6 Probechem Biochemicals [probechem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. adooq.com [adooq.com]

- 4. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

CP-945,598 hydrochloride vs otenabant hydrochloride

An In-Depth Technical Guide to Otenabant (B1677804) Hydrochloride (CP-945,598)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenabant hydrochloride, also known by its developmental code CP-945,598, is a potent and highly selective cannabinoid receptor type 1 (CB1) antagonist.[1][2] Developed by Pfizer, it was investigated primarily for the treatment of obesity.[3] As a second-generation CB1 antagonist, it followed the first-in-class drug rimonabant. Otenabant demonstrated significant efficacy in reducing food intake and body weight in preclinical and clinical studies.[4][5] However, its development was discontinued (B1498344) due to concerns about the risk/benefit profile of the CB1 antagonist class, particularly psychiatric adverse effects that were also observed with rimonabant.[5][6][7] This guide provides a comprehensive technical overview of this compound, including its chemical properties, pharmacology, pharmacokinetics, and detailed experimental protocols.

Chemical and Physical Properties

Otenabant is a purine (B94841) derivative and was studied as a hydrochloride salt.[6][8] Its chemical and physical properties are summarized below.

| Property | Value |

| Systematic Name | 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide hydrochloride |

| Synonyms | CP-945,598 hydrochloride, Otenabant HCl[2][8] |

| Molecular Formula | C₂₅H₂₅Cl₂N₇O · HCl[8] |

| Molecular Weight | 546.9 g/mol [8] |

| CAS Number | 686347-12-6[8] |

| Appearance | Crystalline solid[8] |

| Solubility | Soluble in DMSO |

Pharmacology

Mechanism of Action

Otenabant acts as a potent, selective, and competitive antagonist of the CB1 receptor.[4][9] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to inhibitory G-proteins (Gi/o).[10][11] By blocking the CB1 receptor, otenabant inhibits both basal receptor signaling and the signaling induced by cannabinoid agonists like endocannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol).[4][9][12] This antagonism is the basis for its pharmacological effects, including the reduction of appetite and modulation of energy metabolism.[4][13] Some evidence suggests that like other compounds in its class, otenabant may also act as an inverse agonist, meaning it can reduce the constitutive activity of the receptor in the absence of an agonist.[6][14]

In Vitro Pharmacology

Otenabant exhibits sub-nanomolar affinity for the human CB1 receptor and demonstrates high selectivity over the CB2 receptor.[1][2]

| Parameter | Receptor | Value |

| Binding Affinity (Kᵢ) | Human CB1 | 0.7 nM[1][2] |

| Human CB2 | 7600 nM (7.6 µM)[1][2][4] | |

| Functional Antagonist Potency (Kᵢ) | Human CB1 | 0.2 nM[4] |

This represents approximately a 10,000-fold selectivity for the CB1 receptor over the CB2 receptor.[1][2]

In Vivo Pharmacology

Preclinical studies in animal models demonstrated the efficacy of otenabant in models relevant to obesity and metabolic disorders.

-

Reversal of Agonist Effects: Otenabant effectively reversed the classic CNS-driven effects of synthetic CB1 receptor agonists, including hypolocomotion, hypothermia, analgesia, and catalepsy.[2][4]

-

Anorectic Activity: It produced a dose-dependent reduction in food intake in rodent models of both fast-induced re-feeding and spontaneous nocturnal feeding.[4][12]

-

Energy Expenditure: In rats, otenabant was shown to acutely stimulate energy expenditure and decrease the respiratory quotient, which indicates a metabolic shift towards increased fat oxidation.[1][4]

-

Weight Loss: In a 10-day study in diet-induced obese mice, a 10 mg/kg dose of otenabant resulted in a 9% vehicle-adjusted weight loss.[1][4]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of otenabant has been characterized in several preclinical species and in humans.

| Species | Bioavailability | Key Metabolic Pathways | Major Route of Excretion |

| Rat | 31%[15] | N-deethylation, amide hydrolysis, oxidation, ribose conjugation[15][16] | Feces (likely via biliary excretion)[16] |

| Mouse | N/A | N-deethylation, oxidation, ribose conjugation[15][16] | Feces[16] |

| Dog | 38%[15] | N-deethylation, amide hydrolysis[15][16] | Feces (likely via biliary excretion)[16] |

| Human | N/A | N-deethylation, amide hydrolysis, N-hydroxylation, piperidine (B6355638) ring hydroxylation, ribose conjugation[9] | N/A |

Otenabant undergoes extensive metabolism, with less than 2% of the parent drug being recovered unchanged in excreta in human studies.[9] The primary metabolic pathway across species is N-deethylation to form the N-desethyl metabolite (M1).[15][16] This and other metabolites were the major circulating species identified.[9][15]

Clinical Development and Outcomes

Otenabant (CP-945,598) advanced to Phase III clinical trials for weight loss.[5][16] One-year data from these trials demonstrated that treatment with otenabant resulted in a dose-related, statistically significant reduction in body weight compared to placebo.[5][17] In patients with type 2 diabetes, it also led to improvements in glycemic control.[5][17]

However, the development program was terminated by Pfizer before completion.[5] This decision was based on changing regulatory perspectives on the risk/benefit profile of the CB1 antagonist class, driven by psychiatric adverse events such as anxiety, depression, and suicidal ideation observed with both otenabant and the previously withdrawn rimonabant.[5][7][17]

Experimental Protocols

CB1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the CB1 receptor using a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from CHO-K1 or HEK-293 cells recombinantly expressing the human CB1 receptor, or brain tissue homogenates (e.g., rat cerebellum).[18]

-

Radioligand: [³H]-CP55,940 (a high-affinity CB1 agonist).[18]

-

Non-specific Ligand: High concentration of unlabeled CP55,940 or another potent CB1 ligand (e.g., 10 µM).[18]

-

Test Compound: this compound or other compounds of interest at varying concentrations.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[19]

-

Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.

-

Equipment: 96-well plates, GF/B glass fiber filters, vacuum filtration manifold, liquid scintillation counter, scintillation cocktail.[18][19]

Procedure:

-

Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., via Bradford assay).[18]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Add binding buffer, a fixed concentration of [³H]-CP55,940 (near its Kₑ), and the membrane suspension (typically 5-20 µg protein/well).[18]

-

Non-specific Binding (NSB): Add binding buffer, [³H]-CP55,940, a high concentration of unlabeled ligand, and the membrane suspension.[18]

-

Competition Binding: Add binding buffer, [³H]-CP55,940, varying concentrations of the test compound, and the membrane suspension.[18]

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[18]

-

Filtration: Terminate the reaction by rapid filtration through the GF/B filters using a vacuum manifold. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold wash buffer to reduce non-specific binding.[18]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[19]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

CB1 Receptor cAMP Functional Assay

This protocol measures the ability of a CB1 receptor antagonist to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

Cell Line: CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor.[20]

-

Agonist: A potent CB1 agonist such as CP55,940 or WIN55,212-2.

-

Adenylyl Cyclase Stimulator: Forskolin.[21]

-

Test Compound: this compound or other potential antagonists.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[22]

-

cAMP Detection Kit: A kit based on HTRF, BRET, ELISA, or AlphaScreen technology.[22][23]

Procedure:

-

Cell Culture: Culture the CB1-expressing cells to an appropriate confluency in 96- or 384-well plates.

-

Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound (otenabant) in assay buffer for 15-30 minutes at 37°C.[22]

-

Agonist Stimulation: Add the CB1 agonist (at a concentration that gives ~80% of its maximal response, e.g., EC₈₀) along with forsklin to stimulate adenylyl cyclase. Forskolin increases the basal cAMP level, making the inhibitory effect of the CB1 agonist measurable.

-

Incubation: Incubate the plate for 20-30 minutes at 37°C.[24]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[21][22]

-

Data Analysis:

-

Generate a standard curve using known cAMP concentrations.

-

Calculate the cAMP concentration for each well.

-

Plot the cAMP concentration against the log concentration of the antagonist (otenabant).

-

Determine the IC₅₀ value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

-

The potency of the antagonist (Kₑ or pA₂) can be calculated using the Schild equation if a full dose-response curve to the agonist is generated in the presence of multiple fixed concentrations of the antagonist.

-

Visualizations

Signaling Pathway

Caption: Canonical CB1 receptor signaling pathway and the antagonistic action of otenabant.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a CB1 receptor competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

Caption: Workflow for a CB1 antagonist functional assay measuring cAMP levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Otenabant - Wikipedia [en.wikipedia.org]

- 4. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abmole.com [abmole.com]

- 13. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Excretion, metabolism, and pharmacokinetics of CP-945,598, a selective cannabinoid receptor antagonist, in rats, mice, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy and safety of CP-945,598, a selective cannabinoid CB1 receptor antagonist, on weight loss and maintenance. [vivo.weill.cornell.edu]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. marshall.edu [marshall.edu]

- 22. resources.revvity.com [resources.revvity.com]

- 23. Research Portal [ourarchive.otago.ac.nz]

- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Preclinical Profile of Otenabant Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for otenabant (B1677804) hydrochloride (CP-945,598), a potent and selective cannabinoid CB1 receptor antagonist. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the compound's pharmacological properties, mechanism of action, and in vivo efficacy based on available preclinical data.

Core Pharmacological Data

Otenabant hydrochloride has been extensively characterized in a variety of in vitro and in vivo preclinical models. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity, functional activity, and metabolic stability.

Table 1: Receptor Binding Affinity

| Target | Species | Assay Type | Radioligand | Ki (nM) | Selectivity (fold vs. hCB2) |

| CB1 Receptor | Human | Radioligand Binding | [3H]CP-55,940 | 0.7[1][2][3][4] | ~10,000[1][2][3] |

| Rat | Radioligand Binding | Not Specified | 2.8[2] | - | |

| CB2 Receptor | Human | Radioligand Binding | Not Specified | 7600[5][6] | - |

Table 2: In Vitro Functional Activity

| Target | Assay Type | Parameter | Ki (nM) |

| Human CB1 Receptor | GTPγ[35S] Binding | Functional Antagonism | 0.2[5][6] |

Table 3: In Vitro Metabolic Stability & Safety

| Parameter | Species | System | Finding |

| Microsomal Clearance | Not Specified | Microsomes | Moderate unbound microsomal clearance[1][2] |

| hERG Affinity | Not Specified | Not Specified | Low hERG affinity[1][2] |

In Vivo Preclinical Findings

Otenabant has demonstrated significant efficacy in animal models of obesity and related metabolic disorders. The primary findings from these studies are summarized below.

Table 4: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

| Species | Model | Dose | Dosing Regimen | Key Finding |

| Mouse | Diet-Induced Obesity | 10 mg/kg, p.o. | Daily for 10 days | 9% vehicle-adjusted weight loss[1][5] |

Effects on Energy Homeostasis and Behavior:

-

Anorectic Activity: Otenabant exhibits dose-dependent anorectic activity in rodent models of acute food intake.[1][5][6]

-

Energy Expenditure: It acutely stimulates energy expenditure in rats.[1][5][6]

-

Metabolic Switching: Otenabant decreases the respiratory quotient in rats, indicating a metabolic shift towards increased fat oxidation.[1][5][6]

-

Reversal of Cannabinoid Agonist Effects: Otenabant effectively reverses behaviors mediated by the synthetic CB1 receptor agonist CP-55,940, including locomotor activity, hypothermia, analgesia, and catalepsy.[1][2][3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies described in the preclinical studies of otenabant, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

1. Radioligand Binding Assay for CB1 Receptor Affinity

-

Objective: To determine the binding affinity (Ki) of otenabant for the human CB1 receptor.

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor cDNA.

-

Assay Conditions:

-

Radioligand: [3H]CP-55,940.

-

Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.

-

Procedure: Membranes are incubated with a fixed concentration of [3H]CP-55,940 and varying concentrations of otenabant.

-

Non-specific Binding: Determined in the presence of a high concentration of an unlabeled CB1 agonist (e.g., WIN 55,212-2).

-

Incubation: Performed at 30°C for 60-90 minutes.

-

-

Termination and Detection: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of otenabant that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

2. GTPγ[35S] Binding Functional Assay

-

Objective: To assess the functional antagonist activity of otenabant at the human CB1 receptor.

-

Principle: This assay measures the ability of an antagonist to block agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the CB1 receptor.

-

Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor are used.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 30 µM GDP.

-

Procedure:

-

Membranes (5-10 µg protein/well) are pre-incubated with varying concentrations of otenabant.

-

The CB1 receptor agonist CP-55,940 is added to stimulate the receptor.

-

[35S]GTPγS is added to the reaction mixture.

-

The incubation is carried out at 30°C for 60 minutes.

-

-

Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filter plates. The amount of bound [35S]GTPγS is determined by scintillation counting.

-

Data Analysis: The inhibitory constant (Ki) is calculated from the IC50 value, which represents the concentration of otenabant that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.

3. Microsomal Stability Assay

-

Objective: To evaluate the metabolic stability of otenabant in liver microsomes.

-

Procedure:

-

Otenabant is incubated with liver microsomes (human or other species) in the presence of NADPH, a necessary cofactor for cytochrome P450 enzymes.

-

The reaction is typically performed at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

-

Analysis: The concentration of the remaining otenabant at each time point is quantified by LC-MS/MS.

-

Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

4. hERG Channel Assay

-

Objective: To assess the potential of otenabant to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

-

Methodology: Automated patch-clamp electrophysiology is commonly used.

-

Cell Line: Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

-

Procedure:

-

Whole-cell currents are recorded from the cells.

-

A specific voltage protocol is applied to elicit hERG channel currents.

-

After establishing a stable baseline current, cells are exposed to increasing concentrations of otenabant.

-

-

Data Analysis: The inhibitory effect of otenabant on the hERG current is measured, and an IC50 value is determined.

In Vivo Models

1. Diet-Induced Obesity (DIO) Mouse Model

-

Objective: To evaluate the efficacy of otenabant in promoting weight loss in a model that mimics human obesity.

-

Animal Model: Male C57BL/6J mice are typically used.

-

Induction of Obesity: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 6-14 weeks) until a significant increase in body weight compared to control mice on a standard chow diet is achieved.

-

Treatment: Obese mice are randomized into treatment groups and dosed orally (p.o.) with either vehicle or this compound daily for a specified duration (e.g., 10 days).

-

Measurements: Body weight and food intake are recorded daily.

-

Data Analysis: The percentage of weight change from baseline is calculated and compared between the otenabant-treated group and the vehicle-treated control group.

2. Assessment of Cannabinoid Agonist-Mediated Behaviors

-

Objective: To confirm the in vivo antagonist activity of otenabant at the CB1 receptor.

-

Procedure: Rodents are pre-treated with either vehicle or otenabant. Subsequently, a CB1 receptor agonist (e.g., CP-55,940) is administered.

-

Behavioral Tests:

-

Locomotor Activity: Measured using automated activity chambers.

-

Hypothermia: Rectal temperature is measured at specified time points.

-

Analgesia: Assessed using tests such as the hot plate or tail-flick test.

-

Catalepsy: Measured by the bar test, where the time an animal remains in an imposed posture is recorded.

-

-

Data Analysis: The ability of otenabant to prevent or reverse the effects of the CB1 agonist is quantified.

3. Measurement of Energy Expenditure and Respiratory Quotient

-

Objective: To determine the effect of otenabant on energy metabolism.

-

Methodology: Indirect calorimetry is used.

-

Procedure: Animals are placed in metabolic cages that continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2).

-

Data Calculation:

-

Energy Expenditure: Calculated from VO2 and VCO2 values using the Weir equation.

-

Respiratory Quotient (RQ): The ratio of VCO2 to VO2, which provides an indication of the primary fuel source being utilized (carbohydrates RQ ≈ 1.0, fats RQ ≈ 0.7).

-

-

Analysis: Changes in energy expenditure and RQ following the administration of otenabant are compared to baseline or vehicle-treated animals.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

Otenabant Hydrochloride: A Technical Guide to its Cannabinoid Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of otenabant (B1677804) hydrochloride for cannabinoid receptors. Otenabant (formerly CP-945,598) is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), which was developed for the treatment of obesity.[1][2] This document summarizes its binding characteristics, outlines the experimental methodologies used to determine these values, and illustrates the associated signaling pathways.

Quantitative Data Summary

The binding affinity of otenabant hydrochloride is typically expressed by its inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity. Otenabant exhibits high affinity and selectivity for the human CB1 receptor over the human CB2 receptor.

| Compound | Receptor | Species | Ki Value |

| This compound | CB1 | Human | 0.7 nM[3] |

| This compound | CB1 | Rat | 2.8 nM[3] |

| This compound | CB2 | Human | 7.6 µM[3][4] |

Experimental Protocols

The determination of the Ki values for this compound is primarily achieved through competitive radioligand binding assays. While the specific protocol for otenabant is not publicly detailed, the following is a representative methodology based on standard practices for cannabinoid receptor binding assays.

Objective:

To determine the binding affinity (Ki) of this compound for the human CB1 receptor.

Materials:

-

Receptor Source: Membranes from a stable cell line, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells, recombinantly expressing the human CB1 receptor.[2][5]

-

Radioligand: A tritiated CB1 receptor antagonist, such as [3H]-SR141716A, or a high-affinity agonist, like [3H]-CP55,940.[4][5]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Typically, a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2, 1 mM CaCl2) and a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding.[4]

-

Wash Buffer: An ice-cold buffer of similar composition to the assay buffer, often with a higher salt concentration (e.g., 500 mM NaCl) to aid in the removal of unbound radioligand.[4]

-

Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C type) that can trap cell membranes.[3]

-

Scintillation Counter: To measure the radioactivity of the filter-bound radioligand.

Procedure:

-

Membrane Preparation: The CB1-expressing cells are harvested and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer to a specific protein concentration.

-

Competitive Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 to 90 minutes) to allow the binding to reach equilibrium.[4][5]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This process traps the cell membranes with the bound radioligand on the filter, while the unbound radioligand passes through. The filters are then quickly washed with ice-cold wash buffer to remove any remaining unbound ligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding (measured in the absence of a competing ligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathway of the CB1 receptor and a typical workflow for a competitive binding assay.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]

Otenabant Hydrochloride: A Comprehensive Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (B1677804) hydrochloride (CP-945,598) is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1).[1][2][3] Developed by Pfizer, it was investigated for the treatment of obesity, a therapeutic area where CB1 receptor antagonism has shown clinical efficacy.[4] This document provides an in-depth technical guide to the selectivity profile of otenabant, presenting key quantitative data, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and workflows.

Selectivity and Potency

Otenabant hydrochloride demonstrates sub-nanomolar affinity for the human CB1 receptor and exhibits a remarkable selectivity of approximately 10,000-fold over the human CB2 receptor.[1][2] This high selectivity is a critical attribute, as the CB2 receptor is primarily involved in immune function, and off-target activity could lead to unintended immunomodulatory effects. Furthermore, otenabant has been characterized as having a low affinity for the hERG channel, a crucial aspect of its safety profile, as hERG channel inhibition is associated with cardiac arrhythmias.[1][2]

Quantitative Binding Affinity Data

| Target | Species | Ki (nM) | Selectivity (fold vs. hCB1) |

| CB1 Receptor | Human | 0.7[1][2][3] | - |

| CB2 Receptor | Human | 7600[3] | ~10,857 |

Quantitative Functional Activity Data

In functional assays, otenabant acts as a competitive antagonist, inhibiting both basal and agonist-mediated CB1 receptor signaling.[3]

| Assay Type | Target | Species | Ki (nM) |

| GTPγS Binding | CB1 Receptor | Human | 0.2[3] |

Experimental Protocols

Radioligand Displacement Binding Assay for CB1 and CB2 Receptors

This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors.

1. Materials:

-

Membrane Preparations: Membranes from cells stably expressing either human CB1 or CB2 receptors.

-

Radioligand: [³H]-CP55,940 (a high-affinity cannabinoid receptor agonist).

-

Non-specific Binding Control: A high concentration of a non-labeled, potent cannabinoid receptor agonist (e.g., WIN 55,212-2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

2. Procedure:

-

Incubate the cell membranes with various concentrations of this compound and a fixed concentration of the radioligand ([³H]-CP55,940).

-

Parallel incubations are performed in the presence of a high concentration of a non-labeled agonist to determine non-specific binding.

-

The incubation is carried out at 30°C for 60-90 minutes to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

IC₅₀ values (the concentration of otenabant that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding data.

-

Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of otenabant to antagonize agonist-induced G-protein activation at the CB1 receptor.

1. Materials:

-

Membrane Preparations: Membranes from cells expressing the human CB1 receptor.

-

Agonist: A potent CB1 receptor agonist (e.g., CP-55,940).

-

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA.

-

GDP: To ensure G-proteins are in their inactive state at the start of the assay.

-

Test Compound: this compound, serially diluted.

-

Filtration Apparatus and Scintillation Counter.

2. Procedure:

-

Pre-incubate the CB1 receptor-expressing membranes with various concentrations of this compound.

-

Add a fixed, near-EC₈₀ concentration of the CB1 agonist (e.g., CP-55,940) to stimulate the receptor.

-

Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

-

Incubate the mixture at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration and wash with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

3. Data Analysis:

-

The inhibitory effect of otenabant on agonist-stimulated [³⁵S]GTPγS binding is determined.

-

IC₅₀ values are calculated, representing the concentration of otenabant that inhibits 50% of the agonist-induced G-protein activation.

-

The antagonist's inhibition constant (Ki) can be derived from these values, providing a measure of its functional potency.

Visualizations

Signaling Pathway and Experimental Workflow

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.

CB1 Receptor Signaling Pathway.

GTPγS Binding Assay Workflow.

Selectivity Assessment Logic.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. otenabant | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

Otenabant Hydrochloride and Endocannabinoid System Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of otenabant (B1677804) hydrochloride (CP-945,598), a potent and selective cannabinoid receptor 1 (CB1) antagonist. It details the compound's mechanism of action within the broader context of the endocannabinoid system (ECS), a critical neuromodulatory network. This document synthesizes quantitative data on otenabant's binding affinity and functional potency, presents detailed experimental protocols for its characterization, and utilizes diagrams to illustrate key signaling pathways and workflows. The guide is intended to serve as a comprehensive resource for professionals engaged in cannabinoid research and the development of therapeutics targeting the ECS.

The Endocannabinoid System: An Overview

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a pivotal role in regulating a vast array of physiological and cognitive processes, including appetite, pain sensation, mood, and memory.[1][2] Its primary components are:

-

Cannabinoid Receptors: The most well-characterized are the CB1 and CB2 receptors, both of which are G-protein-coupled receptors (GPCRs).[3][4] CB1 receptors are densely expressed in the central nervous system (CNS), particularly in the hypothalamus, which is involved in controlling food intake, as well as in peripheral tissues.[5][6] CB2 receptors are found predominantly in the immune system.[5]

-

Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most studied endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2][7] They are synthesized "on-demand" from membrane lipid precursors in postsynaptic neurons.[7][8]

-

Metabolic Enzymes: A suite of enzymes is responsible for the synthesis and degradation of endocannabinoids, thereby controlling their spatial and temporal signaling. Key degradative enzymes include fatty acid amide hydrolase (FAAH) for anandamide and monoacylglycerol lipase (B570770) (MAGL) for 2-AG.[7]

Endocannabinoids typically function as retrograde messengers. Following depolarization of a postsynaptic neuron, endocannabinoids are synthesized and released, traveling backward across the synapse to bind to presynaptic CB1 receptors. This activation generally leads to the inhibition of neurotransmitter release, such as glutamate (B1630785) or GABA.[4][8]

References

- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endocannabinoid signaling and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 5. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Otenabant Hydrochloride In Vitro Assays

These application notes provide detailed protocols for the in vitro characterization of otenabant (B1677804) hydrochloride (also known as CP-945,598), a potent and selective cannabinoid receptor 1 (CB1) antagonist.[1][2][3][4] The following sections include quantitative data on its binding affinity and functional activity, step-by-step experimental protocols for key assays, and diagrams illustrating the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Otenabant Hydrochloride

This compound demonstrates high affinity and selectivity for the human CB1 receptor over the CB2 receptor. Its functional activity as an antagonist has been confirmed through GTPγS binding assays.

| Parameter | Receptor | Value | Assay Type |

| Ki | Human CB1 | 0.7 nM | Radioligand Binding Assay |

| Ki | Rat CB1 | 2.8 nM | Radioligand Binding Assay |

| Ki | Human CB2 | 7.6 µM (7600 nM) | Radioligand Binding Assay |

| Fold Selectivity | CB2 vs. CB1 | ~10,000-fold | - |

Table 1: Summary of in vitro binding affinities for this compound. Data compiled from multiple sources.[1][2][3][5]

Signaling Pathway and Mechanism of Action

Otenabant acts as an antagonist at the CB1 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. Upon activation by an agonist (like the endocannabinoid anandamide (B1667382) or a synthetic agonist like CP-55,940), the CB1 receptor promotes the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn modulate downstream effectors, most notably inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels. Otenabant blocks this process by binding to the receptor and preventing the agonist-induced conformational change necessary for G-protein activation.

Figure 1: CB1 receptor signaling pathway antagonism.

Experimental Protocols

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor. As an antagonist, otenabant will inhibit the stimulation of [³⁵S]GTPγS binding induced by a CB1 receptor agonist. This protocol is based on methodologies reported for otenabant.[1][5]

Objective: To determine the potency of this compound in inhibiting agonist-stimulated G-protein activation at the CB1 receptor.

Materials:

-

Membrane preparations from CHO-K1 cells stably transfected with the human CB1 receptor cDNA.[1]

-

[³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled).

-

GDP (Guanosine 5'-diphosphate).

-

CP-55,940 (CB1 receptor agonist).

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA).[1] Some protocols may include additional components like 20 mM EGTA.[1]

-

Protease Inhibitor Cocktail: 100 µg/mL bacitracin, 100 µg/mL benzamidine, 5 µg/mL aprotinin, 5 µg/mL leupeptin.[1]

-

96-well FlashPlates or filter plates.

-

Microplate scintillation counter (e.g., Wallac Microbeta).

Workflow Diagram:

Figure 2: Workflow for the [³⁵S]GTPγS binding assay.

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and add the protease inhibitor cocktail immediately before use.

-

Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer.

-

Prepare a stock solution of the agonist CP-55,940. The final concentration in the assay is typically around 10 µM.[1][5]

-

Thaw the CB1 receptor-expressing cell membranes on ice.

-

-

Assay Setup (96-well format):

-

Incubation and Stimulation:

-

Termination and Detection:

-

Data Analysis:

-

Plot the scintillation counts against the logarithm of the otenabant concentration.

-

Perform a non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value, which is the concentration of otenabant that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

-

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of otenabant for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand that has a known affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of this compound at the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor.

-

Radiolabeled CB1 receptor antagonist, such as [³H]-SR141716A (Rimonabant).[6]

-

This compound (test compound).

-

Non-specific binding control (a high concentration of a non-labeled CB1 ligand).

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Glass fiber filter mats (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Liquid scintillation counter.

Workflow Diagram:

Figure 3: Workflow for a competitive radioligand binding assay.

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a series of tubes, combine:

-

CB1 receptor-expressing membranes.

-

A fixed concentration of the radioligand [³H]-SR141716A (typically at or near its Kd value).

-

Increasing concentrations of this compound.

-

-

Prepare control tubes for:

-

Total Binding: Contains membranes and radioligand only (no otenabant).

-

Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a non-labeled CB1 ligand to block all specific binding.

-

-

-

Incubation:

-

Incubate the tubes at 30°C for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats, separating the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters with several volumes of ice-cold binding buffer to remove any remaining unbound radioligand.

-

-

Detection:

-

Transfer the individual filter discs to scintillation vials.

-

Add scintillation fluid to each vial and allow them to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of otenabant: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percent specific binding as a function of the logarithm of the otenabant concentration.

-

Use non-linear regression to fit the data and determine the IC₅₀ value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Otenabant - tcsc1279 - Taiclone [taiclone.com]

- 4. Otenabant - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. High-resolution crystal structure of the human CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GTPγ[35S] Binding Assay with Otenabant Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (B1677804) hydrochloride (also known as CP-945,598) is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1] The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating various physiological processes, including appetite, pain sensation, and mood. As a member of the Gi/o family of GPCRs, the activation of the CB1 receptor leads to the inhibition of adenylyl cyclase and modulation of ion channels.[2]

The GTPγ[35S] binding assay is a widely used functional assay to study the interaction of ligands with GPCRs.[3] It directly measures the activation of G proteins, which is one of the earliest events in the signal transduction cascade following receptor activation.[3][4] Upon agonist binding to a GPCR, the associated heterotrimeric G protein releases GDP and binds GTP, leading to the dissociation of the Gα and Gβγ subunits and subsequent downstream signaling.[4] This assay utilizes a non-hydrolyzable analog of GTP, guanosine (B1672433) 5'-O-(3-thiotriphosphate), labeled with the radioisotope sulfur-35 (B81441) ([35S]GTPγS).[5] The binding of [35S]GTPγS to the Gα subunit is a measure of G protein activation.[3] This technique is particularly well-suited for studying Gi/o-coupled receptors like CB1.

These application notes provide a detailed protocol for utilizing the GTPγ[35S] binding assay to characterize the antagonistic properties of otenabant hydrochloride at the human CB1 receptor.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the CB1 receptor signaling pathway and the general workflow of the GTPγ[35S] binding assay.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound and the standard CB1 agonist, CP-55,940.

Table 1: In Vitro Potency of this compound at Human Cannabinoid Receptors.

| Parameter | Receptor | Value (nM) | Assay Type |

| Binding Affinity (Ki) | CB1 | 0.7 | Radioligand Binding |

| CB2 | 7600 | Radioligand Binding | |

| Functional Antagonism (Ki) | CB1 | 0.2 | Functional Assay |

Data sourced from Hadcock et al., 2010.[1]

Table 2: In Vitro Potency of CP-55,940 at the CB1 Receptor.

| Parameter | Receptor | Value (nM) | Assay Type |

| Functional Agonism (EC50) | CB1 | 27.3 | [35S]GTPγS Binding |

This value represents the concentration of agonist that produces 50% of the maximal response in the GTPγ[35S] binding assay.

Experimental Protocol: GTPγ[35S] Binding Assay for this compound

This protocol is designed to determine the inhibitory potency (IC50 or Ki) of this compound on agonist-stimulated [35S]GTPγS binding to human CB1 receptors.

Materials and Reagents:

-

Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)

-

This compound

-

CP-55,940 (or another suitable CB1 agonist)

-

[35S]GTPγS (specific activity >1000 Ci/mmol)

-

Guanosine 5'-diphosphate (GDP)

-

Guanosine 5'-O-(3-thiotriphosphate) (unlabeled GTPγS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% (w/v) bovine serum albumin (BSA)

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 0.1% BSA

-

96-well microplates

-

GF/C filter plates

-

Scintillation fluid

-

Microplate scintillation counter

-

Cell harvester (optional, for filtration)

Procedure:

-

Membrane Preparation:

-

Thaw cryopreserved CB1 receptor-expressing cell membranes on ice.

-

Homogenize the membranes in ice-cold assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Dilute the membranes in assay buffer to a final concentration that yields an adequate signal-to-noise ratio (typically 5-20 µg of protein per well).

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations for the inhibition curve.

-

Prepare a stock solution of the CB1 agonist (e.g., CP-55,940) and dilute it in assay buffer to a concentration that elicits a submaximal but robust stimulation of [35S]GTPγS binding (typically around its EC80).

-

-

Assay Setup (for determining antagonist activity):

-

To each well of a 96-well microplate, add the following in order:

-

50 µL of assay buffer (for total and agonist-stimulated binding) or 10 µM unlabeled GTPγS (for non-specific binding).

-

25 µL of the appropriate dilution of this compound or vehicle.

-

25 µL of the CB1 agonist (e.g., CP-55,940 at its EC80 concentration) or vehicle (for basal binding).

-

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

-

Initiation of the Binding Reaction:

-

Prepare a solution containing [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration 10-30 µM) in assay buffer.

-

Add 100 µL of the [35S]GTPγS/GDP solution to each well to initiate the reaction. The final assay volume is 200 µL.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester or a vacuum manifold.

-

Quickly wash the filters three times with 200 µL of ice-cold wash buffer per well.

-

-

Detection:

-

Dry the filter plate completely.

-

Add scintillation fluid to each well.

-

Seal the plate and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding:

-

Total Agonist-Stimulated Binding: Counts in the presence of the agonist.

-

Non-Specific Binding (NSB): Counts in the presence of 10 µM unlabeled GTPγS.

-

Specific Binding: Total Agonist-Stimulated Binding - NSB.

-

-

Determine the Inhibitory Potency of Otenabant:

-